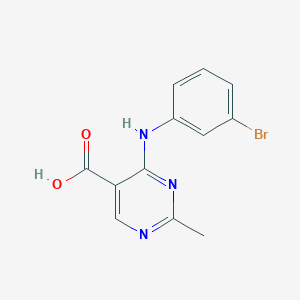

4-(3-Bromoanilino)-2-methylpyrimidine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(3-Bromoanilino)-2-methylpyrimidine-5-carboxylic acid” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also contains a bromoanilino group, which is an aniline molecule substituted with a bromine atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromoanilino group would add a bromine atom to the aniline molecule . The pyrimidine ring would contain two nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For instance, the bromoanilino group might undergo electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, bromoaniline has a molar mass of 172.023 g/mol and a density of 1.5 g/cm^3 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Researchers have developed methods to synthesize new chemical entities from pyrimidine derivatives, which are crucial in the pharmaceutical and agrochemical industries. For example, Bakavoli et al. (2006) described the formation of thiazolo[4,5-d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines, showcasing the versatility of pyrimidine derivatives in heterocyclic chemistry (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Antiviral and Anticancer Activities

Compounds derived from pyrimidine have shown significant biological activities. For instance, Hocková et al. (2003) synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which demonstrated marked inhibition of retrovirus replication in cell culture, highlighting the potential of pyrimidine derivatives as antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Chemical Transformations and Functionalizations

Nishiwaki et al. (2006) explored the ring transformation of 3-methyl-5-nitropyrimidin-4(3H)-one with enaminones to yield functionalized 4-aminopyridines, demonstrating the adaptability of pyrimidine derivatives in chemical synthesis and functional group transformations (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).

Development of Pharmacologically Active Molecules

Regan et al. (2012) reported the synthesis of 5-halopyrimidine-4-carboxylic acid esters via a Minisci Reaction, providing a pathway for creating CK2 inhibitors and demonstrating the role of pyrimidine derivatives in developing pharmacologically active molecules (Regan, Pierre, Schwaebe, Haddach, Jung, & Ryckman, 2012).

Exploration of Biochemical Properties

Ahmad et al. (2017) performed Density Functional Theory (DFT) studies on novel pyridine derivatives synthesized through Suzuki cross-coupling reactions, investigating their potential as chiral dopants for liquid crystals and assessing their anti-thrombolytic and biofilm inhibition activities (Ahmad, Rasool, Ikram, Khan, Mahmood, Ayub, Zubair, Al-Zahrani, Rana, Akhtar, & Alitheen, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(3-bromoanilino)-2-methylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O2/c1-7-14-6-10(12(17)18)11(15-7)16-9-4-2-3-8(13)5-9/h2-6H,1H3,(H,17,18)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFQRIPTXDGFCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)NC2=CC(=CC=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2944624.png)

![5-Fluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B2944632.png)

![1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2944635.png)

![N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2944636.png)

![6-(Benzylsulfonylamino)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944637.png)

![4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B2944639.png)

![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate](/img/structure/B2944640.png)